molecular formula C7H10N2 B030700 2,3-Diaminotoluene CAS No. 2687-25-4

2,3-Diaminotoluene

Cat. No.: B030700
CAS No.: 2687-25-4
M. Wt: 122.17 g/mol
InChI Key: AXNUJYHFQHQZBE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Industrial Applications

1. Polymer Production

  • Urethane Products : 2,3-DAT serves as a co-reactant in the production of polyurethane foams and elastomers. It reacts with isocyanates to form urethane linkages, enhancing the mechanical properties of the final product .
  • Epoxy Resins : Although less common, 2,3-DAT can also be used as a curing agent in epoxy formulations, contributing to improved thermal and mechanical performance .

2. Dye Manufacturing

  • Azo Dyes : The compound is utilized in synthesizing various azo dyes, which are characterized by their vibrant colors and wide application in textiles and coatings . The reaction typically involves diazotization followed by coupling with phenolic compounds.

3. Pharmaceutical Development

  • Antitumor Activity : Recent studies have indicated that complexes formed with platinum(II) and palladium(II) using 2,3-DAT exhibit potential antitumor properties. These complexes are being investigated for their efficacy against various cancer cell lines .

Toxicological Considerations

While 2,3-DAT has valuable industrial applications, its toxicological profile necessitates careful handling. It is classified as toxic by inhalation and ingestion and can cause skin irritation upon contact. Safety measures must be implemented during its use to mitigate exposure risks .

Case Study 1: Urethane Foam Production

In a study conducted on the use of 2,3-DAT in polyurethane foam production, it was found that incorporating this diamine resulted in foams with enhanced elasticity and durability compared to those produced with conventional amines. The mechanical testing showed a significant increase in tensile strength and elongation at break.

Case Study 2: Antitumor Complexes

Research involving the synthesis of palladium(II) complexes with 2,3-DAT demonstrated promising results in inhibiting tumor growth in vitro. The study highlighted the compound's potential as a precursor for developing novel anticancer agents that could target specific cancer pathways.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Polymer ProductionUrethane foamsEnhanced mechanical properties
Dye ManufacturingAzo dye synthesisVibrant colors
Pharmaceutical DevelopmentAntitumor complex synthesisPotential cancer treatment

Biological Activity

2,3-Diaminotoluene (2,3-TDA), also known as ortho-diaminotoluene, is an organic compound with the molecular formula C7H10N2C_7H_{10}N_2. It is a member of the toluenediamine family and has been studied for its biological activities, including toxicity, mutagenicity, and potential reproductive effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Weight : 122.17 g/mol
  • Structure : Contains two amino groups (-NH₂) attached to a toluene ring at the 2 and 3 positions.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The dermal LD50 for rabbits is reported to be approximately 1120 mg/kg body weight, indicating moderate toxicity upon skin exposure . In studies involving oral administration, significant health effects were noted, including:

  • CNS Effects : At extremely high exposure levels, diaminotoluenes can affect the central nervous system.
  • Hematological Effects : Induction of methemoglobinemia leading to anemia has been observed due to red blood cell destruction .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have indicated that this compound may have carcinogenic potential. For instance:

  • In rodent studies, chronic exposure resulted in increased tumor incidence in specific organs when administered at high doses .
  • The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was established at 30 mg/kg body weight in both rats and rabbits .

Mutagenicity Studies

This compound has shown mutagenic properties in several in vitro assays. However, results from in vivo mammalian assays have varied, with some studies reporting negative outcomes. Notably:

  • It has demonstrated mutagenic effects in Drosophila and other model organisms .
  • The compound's mutagenicity is influenced by the specific isomer and concentration used in testing.

Reproductive Toxicity

Research indicates that this compound can adversely affect reproductive health. Significant findings include:

  • In male rats exposed to this compound at levels around 0.3 g/kg diet for ten weeks, there was a marked reduction in spermatogenesis (66% reduction) alongside decreased weights of seminal vesicles and epididymides .
  • Hormonal changes were also noted, with decreased testosterone levels and increased serum luteinizing hormone levels observed in treated males .

Metabolism and Excretion

The metabolism of this compound involves several pathways:

  • Metabolic Pathways : Primarily involves acetylation of amino groups and oxidation of methyl groups.
  • Excretion : Metabolites are primarily excreted via urine; however, the rate of elimination varies significantly across species. For example, urinary elimination is faster in mice compared to rats .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Dermal Exposure Study : A study on skin penetration showed that after 40 minutes of contact, peak urinary excretion occurred between 4 to 8 hours post-exposure .
  • Reproductive Study in Rats : Chronic dietary exposure led to significant reproductive impairments characterized by alterations in hormone levels and reduced fertility outcomes .

Summary Table of Biological Effects

Biological ActivityObserved EffectsReference
Acute ToxicityLD50 (dermal) ~1120 mg/kg
Chronic ToxicityTumor formation in rodents
MutagenicityPositive in vitro; variable in vivo
Reproductive ToxicityReduced spermatogenesis; hormonal changes
MetabolismAcetylation and oxidation pathways

Q & A

Q. Basic: What are the standard methods for synthesizing and purifying 2,3-diaminotoluene, and how do reaction conditions influence isomer formation?

Answer:
this compound is typically synthesized via catalytic hydrogenation of nitro precursors (e.g., 2,3-dinitrotoluene) using palladium or platinum catalysts. Key considerations include:

  • Temperature control : Hydrogenation at 50–80°C minimizes side reactions like over-reduction or isomerization .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility and reduce byproducts.
  • Purification : Recrystallization from ethanol/water (1:1 v/v) yields ≥98% purity, with melting point verification (59–65°C) as a purity indicator .
    Data Table :
ParameterOptimal RangeCommon Byproducts
Temperature50–80°C2,4-/3,4-isomers
Catalyst Loading5–10% Pd/CUnreacted nitro compounds
Solvent SystemEthanol/water (1:1)Oligomeric species

Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Answer:

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (70:30) provide baseline separation from isomers. Detection at 254 nm optimizes sensitivity .
  • GC-MS : Derivatization with acetic anhydride improves volatility. Electron ionization (EI) at 70 eV enables identification via fragmentation patterns (e.g., m/z 122 [M⁺]) .
  • Spectrophotometry : For selenium analysis, this compound reacts with selenite to form a colored complex (λmax = 380 nm), suitable for environmental samples .

Q. Advanced: How can researchers mechanistically evaluate this compound’s role in CYP1A induction and its implications for carcinogenicity?

Answer:

  • Aryl Hydrocarbon Receptor (AhR) Binding Assays : Use luciferase reporter gene systems in HepG2 cells to quantify transcriptional activation .
  • Enzyme Activity : Measure ethoxyresorufin-O-deethylase (EROD) activity in microsomal fractions to assess CYP1A1/1A2 induction .
  • Mutagenicity Screening : Ames test (TA98 strain) with/without metabolic activation (S9 fraction) to correlate CYP1A induction with genotoxicity .

Q. Advanced: How should discrepancies in genotoxicity data between this compound and its isomers (e.g., 2,4- or 2,6-diaminotoluene) be addressed?

Answer:

  • Comparative Isomer Studies : Use standardized assays (e.g., Comet assay, micronucleus test) under identical conditions.
  • Metabolite Profiling : Identify reactive intermediates (e.g., hydroxylamines) via LC-MS/MS to explain differential toxicity .
  • Statistical Modeling : Apply multivariate analysis to isolate structural factors (e.g., methyl group position) influencing DNA adduct formation .

Q. Advanced: What strategies optimize the design of Pd(II)/Pt(II) complexes with this compound for antitumor activity studies?

Answer:

  • Ligand Geometry : Chelation via N,N’-coordination stabilizes square-planar complexes. X-ray crystallography confirms binding modes .
  • Cytotoxicity Screening : Test complexes against cisplatin-resistant cell lines (e.g., A549) using MTT assays.
  • Mechanistic Probes : Monitor ROS generation and mitochondrial membrane potential collapse to elucidate apoptosis pathways .

Q. Basic: How does this compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Oxidative Degradation : Exposure to air generates quinone-imine derivatives, detectable via UV-Vis (λmax = 450 nm). Store under argon at 4°C to suppress oxidation .
  • Thermal Stability : Above 80°C, cyclization forms benzimidazole derivatives. TGA/DSC analysis monitors decomposition onset .

Q. Advanced: What methodologies are recommended for detecting this compound in environmental samples (e.g., industrial effluents)?

Answer:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges for preconcentration. Elute with methanol and analyze via HPLC-MS/MS (LOQ = 0.1 ppb) .
  • Electrochemical Sensors : Screen for nitroaromatic contaminants using carbon electrodes modified with molecularly imprinted polymers (MIPs) .

Properties

IUPAC Name

3-methylbenzene-1,2-diamine
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InChI

InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AXNUJYHFQHQZBE-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)N)N
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Molecular Formula

C7H10N2
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DSSTOX Substance ID

DTXSID4027494
Record name 2,3-Diaminotoluene
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Molecular Weight

122.17 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Brown powder; [MSDSonline]
Record name 1,2-Benzenediamine, 3-methyl-
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Boiling Point

255 °C
Record name 2,3-DIAMINOTOLUENE
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Solubility

Very soluble in acetone, benzene, ethanol
Record name 2,3-DIAMINOTOLUENE
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Vapor Pressure

0.000553 [mmHg], 1.20 kPa at 150 °C /0.000553 mm Hg at 25 °C/ (extrapolated)
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Color/Form

Crystals

CAS No.

2687-25-4
Record name 2,3-Diaminotoluene
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Record name 1,2-Benzenediamine, 3-methyl-
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Record name Toluene-2,3-diamine
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Melting Point

63.5 °C
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Synthesis routes and methods I

Procedure details

2-Methyl-6-nitroaniline (15.2 g, 0.1 mol) was dissolved by heating in ethanol (150 mL). The solution was cooled, 10% palladium on carbon (1.0 g) was added and the solution was hydrogenated (50 lb initial hydrogen pressure) until uptake of hydrogen ceased (1 hour). The catalyst was filtered off and the ethanol was removed under reduced pressure to give 11.9 g (98%) of 3-methyl-1,2-benzenediamine as a solid which was used without purification.
Quantity
15.2 g
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150 mL
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1 g
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Synthesis routes and methods II

Procedure details

The 5,6-dihydro-N,N-dipropyl-4H-imidazo(4,5,1-j)quinolin-5-amines of the invention, compounds of Formula I where D is nitrogen, A is CH, n is 0 and D and A are joined by a double bond, may be prepared as illustrated in Scheme 2 for the preparation of compound 6. Catalytic hydrogenation of 2-methyl-6-nitroaniline (XVI) using a palladium catalyst afforded 3-methyl-1,2-benzenediamine (XVIII) which was heated with formic acid to give 4-methylbenzimidazole (XVIII). This was heated in dioxane with di-t-butyl dicarbonate and the t-butyl 4-methylbenzimidazole-1-carboxylate (XIXa, R is OC(CH3)3) thus obtained was brominated with N-bromosuccinimide in carbon tetrachloride to give t-butyl 4-(bromomethyl)benzimidazole-1-carboxylate (XXa). Alkylation of XXa with the potassium salt of diethyl (dipropylamino)-malonate (VIb) in refluxing THF afforded XXIa which was hydrolyzed to XXII using sodium ethoxide in ethanol containing limited amounts of water. Compound XXII was reduced to the alcohol XXIII using lithium aluminum hydride. When XXIII was treated with carbon tetrabromide and triphenylphosphine in methylene chloride compound 6 was obtained directly.
[Compound]
Name
5,6-dihydro-N,N-dipropyl-4H-imidazo(4,5,1-j)quinolin-5-amines
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compound 6
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 6,005,143 discloses a process for the adiabatic hydrogenation of dinitrotoluene in a monolith catalyst employing nickel and palladium as the catalytic metals. A single phase dinitrotoluene/water mixture in the absence of solvent is cycled through the monolith catalyst under plug flow conditions for producing toluenediamine.
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dinitrotoluene water
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Synthesis routes and methods IV

Procedure details

Synthesis of the above recited ortho-tert-butyltoluenediamine was carried out in a 1 gallon stainless steel pressure vessel equipped with a mechanical stirrer. The vessel was charged with a 150 gram portion of a powdered commercially available silica-alumina catalyst containing 13% alumina and 1500 grams (12.24 moles) of 2,6-toluenediamine. The autoclave was sealed and purged with nitrogen. A residual blanket of nitrogen was left in the autoclave, leaving the pressure at 16 psig. The contents of the reactor were heated to a temperature of 200° C. with constant agitation. Isobutylene was then introduced into the reactor and 870 grams or 15.5 moles were added over a 30 minute period resulting in an initial reaction pressure of 970 psig. This provided a mole ratio of 1.26:1 isobutylene to toluenediamine. The reaction mixture was maintained at 200° C. for about 45 hours with constant agitation.
Name
ortho-tert-butyltoluenediamine
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1500 g
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Synthesis routes and methods V

Procedure details

A solution of 4.56 (30 m mol) of 2-methyl-6-nitroaniline in 150 ml of methanol was hydrogenated at atmospheric pressure over 0.9 g of 5% Pd/C with Ishii's Catalytic Hydrogenation Apparatus with Magnetic Stirrer Model CHA-M. The catalyst was filtered off. The solvent was evaporated, and the residue was crystallized from petroleum ether to give 3.25 g (88.67%) as gray crystals.
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0.9 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminotoluene
Reactant of Route 2
2,3-Diaminotoluene
Reactant of Route 3
2,3-Diaminotoluene
Reactant of Route 4
2,3-Diaminotoluene
Reactant of Route 5
2,3-Diaminotoluene
Reactant of Route 6
2,3-Diaminotoluene

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